1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3S/c13-12(16)9-2-1-7-15(8-9)19(17,18)11-5-3-10(14)4-6-11/h3-6,9H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQLUQSRYYYXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Fluorophenylsulfonyl Chloride
Method A: Chlorosulfonation of 4-Fluorobenzene
- Procedure: Aromatic sulfonyl chlorides are generally prepared via chlorosulfonation, involving the reaction of 4-fluorobenzene with chlorosulfonic acid.
- Reaction Conditions: Typically conducted at low temperatures (0–5°C) to control sulfonation and prevent poly-sulfonation.
- Outcome: Yields depend on reaction control, with typical yields around 70-85%.
Data Table 1: Chlorosulfonation of 4-Fluorobenzene
| Parameter | Conditions | Yield (%) | References |
|---|---|---|---|
| Reagent | Chlorosulfonic acid | - | |
| Temperature | 0–5°C | - | |
| Solvent | None (neat) | - |
Synthesis of Piperidine-3-Carbonyl Chloride
Method B: Conversion of Piperidine-3-carboxylic Acid to Acyl Chloride
- Procedure: Piperidine-3-carboxylic acid is reacted with thionyl chloride (SOCl₂) under reflux conditions.
- Reaction: The carboxylic acid is converted into the corresponding acyl chloride, facilitating subsequent coupling.
- Conditions: Reflux in anhydrous conditions, usually with catalytic DMF to accelerate the reaction.
- Example: A typical reaction yields the acyl chloride in 85–95% yield, with purification via distillation under reduced pressure.
Data Table 2: Conversion of Piperidine-3-carboxylic Acid to Acyl Chloride
| Parameter | Conditions | Yield (%) | References |
|---|---|---|---|
| Reagent | Thionyl chloride (SOCl₂) | - | |
| Temperature | Reflux | - | |
| Solvent | None (reaction mixture) | - |
Coupling of Sulfonyl Chloride with Piperidine Derivative
Method C: Nucleophilic Substitution Reaction
- Procedure: The synthesized 4-fluorophenylsulfonyl chloride reacts with a piperidine derivative containing a nucleophilic amino group.
- Reaction Conditions: Typically carried out at room temperature under inert atmosphere (argon or nitrogen) to prevent hydrolysis.
- Notes: The reaction proceeds via nucleophilic attack on the sulfonyl chloride, forming a sulfonamide linkage.
- Example: The reaction yields are generally in the range of 60–80%, with purification via column chromatography.
Data Table 3: Coupling Reaction Conditions
Conversion to Carbonyl Chloride
Method D: Chlorination of Carboxylic Acid Derivatives
- Procedure: The piperidine-3-carbonyl intermediate is further chlorinated using reagents like oxalyl chloride or thionyl chloride to produce the acyl chloride.
- Reaction Conditions: Reflux in dry solvents such as dichloromethane or chloroform, with catalytic DMF to facilitate the process.
- Yields: Typically 80–90%, with purification via distillation or recrystallization.
Data Table 4: Final Chlorination Step
| Parameter | Conditions | Yield (%) | References |
|---|---|---|---|
| Reagent | Oxalyl chloride or SOCl₂ | - | |
| Temperature | Reflux | - | |
| Solvent | Anhydrous DCM or chloroform | - |
Summary of Key Data
Notes on Optimization and Diversification
- Reaction Monitoring: TLC and NMR are essential to monitor the progress of each step.
- Purification: Column chromatography and recrystallization are standard to purify intermediates and final products.
- Yield Improvement: Use of catalytic DMF and strict anhydrous conditions enhances reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The sulfonyl group can be reduced under specific conditions to form different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction of the sulfonyl group can produce a sulfoxide or sulfide.
Scientific Research Applications
1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The presence of the fluorophenyl and sulfonyl groups contributes to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related sulfonamides, piperidine derivatives, and chlorinated analogs, emphasizing molecular features, synthesis, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings
Reactivity and Functional Groups :
- The target compound’s carbonyl chloride group provides higher reactivity compared to amide or ketone groups in analogs like 6d or 6g . This makes it more suitable for coupling reactions in drug synthesis.
- In contrast, sulfamoyl-containing compounds (e.g., 6d, 6g) exhibit lower electrophilicity but greater metabolic stability due to hydrogen-bonding interactions .
Structural Modifications and Physicochemical Properties: The 4-fluorophenyl substituent in the target compound contributes to enhanced lipophilicity (logP ~2.8, estimated) compared to non-fluorinated analogs like the 3-chlorophenylsulfanyl derivative (logP ~3.2) . Piperidine-based compounds (e.g., 6g) show higher melting points (210–230°C) than aliphatic sulfonamides, likely due to rigid piperazine/piperidine frameworks .
Synthetic Challenges :
- The target compound’s synthesis likely requires careful handling of moisture-sensitive carbonyl chloride, whereas sulfamoyl derivatives (e.g., 6d) are synthesized via milder amide coupling with yields up to 60% .
- tert-Butoxycarbonyl (Boc)-protected analogs (e.g., ) emphasize the utility of protective groups in piperidine chemistry, contrasting with the unprotected, reactive chloride in the target compound.
Biological Relevance: Fluorinated sulfonamides (e.g., the target compound) are often prioritized in drug discovery for their improved blood-brain barrier penetration compared to chlorinated or non-halogenated analogs .
Biological Activity
1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride, with the CAS number 1706435-49-5, is a chemical compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a sulfonyl group and a fluorinated phenyl ring, suggests potential biological activities that merit detailed investigation.
The compound is characterized by the following chemical properties:
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₃ClFNO₃S
- Molecular Weight : 305.75 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl moiety can enhance binding affinity and specificity towards target proteins, which may lead to modulation of their activities. This interaction is crucial for its potential therapeutic effects.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of sulfonamide derivatives, including those similar to this compound. For example, derivatives with similar functional groups have shown significant activity against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects .
Antiviral Activity
In vitro studies have also indicated potential antiviral properties. Compounds featuring similar piperidine and sulfonamide structures have demonstrated effectiveness against viral infections by inhibiting viral entry into host cells. For instance, related compounds have shown IC₅₀ values as low as 0.64 μM against certain viruses, suggesting that structural modifications can enhance antiviral efficacy .
Table of Biological Activities
| Activity Type | Target Pathogen/Condition | MIC/IC₅₀ Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | |
| Antiviral | SARS-CoV-2 | 0.64 μM |
Case Studies
- Antimicrobial Evaluation : A study focused on synthesizing various derivatives of piperidine-containing compounds showed that modifications in the sulfonamide group significantly impacted antimicrobial potency. Among these, compounds structurally related to this compound exhibited promising results in inhibiting bacterial growth.
- Antiviral Screening : In a separate investigation into antiviral compounds, derivatives similar to this compound were screened for their ability to inhibit viral replication in vitro. The results indicated that structural elements such as the fluorophenyl and sulfonamide groups contributed positively to antiviral activity.
Q & A
Q. What synthetic routes are commonly employed to prepare 1-((4-Fluorophenyl)sulfonyl)piperidine-3-carbonyl chloride?
Methodological Answer: The synthesis typically involves sulfonylation of a piperidine precursor. A general approach includes:
Sulfonylation : Reacting 4-fluorobenzenesulfonyl chloride with a piperidine derivative (e.g., 3-carboxypiperidine) under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous dichloromethane (DCM) .
Activation of Carboxylic Acid : Converting the resulting 3-carboxylic acid to the carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O under reflux conditions .
Purification : Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography using silica gel .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the integration of aromatic protons (4-fluorophenyl group, δ ~7.2–7.8 ppm) and piperidine backbone signals (δ ~1.5–3.5 ppm) .
- IR Spectroscopy : Peaks at ~1750 cm⁻¹ (C=O stretch of carbonyl chloride) and ~1350–1150 cm⁻¹ (S=O stretches of sulfonyl group) .
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to its reactivity as a carbonyl chloride .
- Ventilation : Use a fume hood to prevent inhalation of volatile byproducts (e.g., HCl gas during hydrolysis) .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion/inhalation .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?
Methodological Answer:
- Dynamic Effects Analysis : Investigate conformational flexibility (e.g., piperidine ring puckering) using variable-temperature NMR or DFT calculations (e.g., B3LYP/6-31G* level) .
- Solvent Effects : Compare experimental NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) with simulated spectra, adjusting for solvent polarity .
- Crystallographic Validation : Cross-reference NMR assignments with SC-XRD bond lengths and angles to identify misassignments .
Q. What strategies optimize the reaction yield during sulfonylation to minimize side products?
Methodological Answer:
- Controlled Stoichiometry : Use a 10–20% excess of 4-fluorobenzenesulfonyl chloride to drive the reaction to completion while avoiding polysulfonylation .
- Temperature Modulation : Maintain temperatures between 0–5°C during sulfonylation to suppress hydrolysis of the sulfonyl chloride .
- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the piperidine nitrogen .
Q. How can stereochemical outcomes be controlled during piperidine functionalization?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure piperidine precursors (e.g., (3S,4R)-configured derivatives) to dictate stereochemistry at the 3-carbonyl position .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Pd or Ni) with chiral ligands for stereoselective sulfonylation .
- Crystallographic Monitoring : Track stereochemical integrity via SC-XRD at intermediate stages to detect racemization .
Data Contradiction Analysis
Q. How should researchers address conflicting data between HPLC purity assays and mass spectrometry (MS) results?
Methodological Answer:
- Impurity Profiling : Use LC-MS to identify co-eluting impurities (e.g., hydrolyzed byproducts like 1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxylic acid) that may not be UV-active .
- Ionization Efficiency Check : Compare ESI-MS and MALDI-MS data to rule out ionization suppression effects .
- Orthogonal Validation : Confirm purity via ¹H NMR integration of diagnostic protons (e.g., sulfonyl aromatic vs. piperidine CH₂ groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
